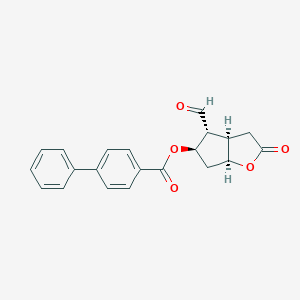
1-Cyano-2-hydroxy-3-butene
描述
Synthesis Analysis
The synthesis of 1-cyano-2-hydroxy-3-butene involves several steps, including immiscible solvent extraction and high-performance liquid chromatography for purification from natural sources like Crambe abyssinica seed meal. This method improves extraction efficiency and results in higher purity compared to previous methodologies, eliminating the need for time-consuming column chromatography (Niedoborski, Klein, & Wallig, 2001).
Molecular Structure Analysis
Molecular structure analysis of 1-cyano-2-hydroxy-3-butene reveals its significance in chemical reactions and potential health-related properties. Although specific studies directly analyzing the molecular structure of crambene were not highlighted, general approaches to understanding such compounds involve spectroscopic methods and computational chemistry to elucidate structural details and reaction mechanisms.
Chemical Reactions and Properties
1-Cyano-2-hydroxy-3-butene undergoes various chemical reactions, including interactions with other compounds and enzymatic conversions within biological systems. These reactions can lead to the formation of different products, which may have unique properties and potential health benefits. For example, its bioactivation by rat liver microsomes to generate products like 1-chloro-3-buten-2-one (CBO) highlights its metabolic pathways and potential toxicological significance (Wang et al., 2018).
Physical Properties Analysis
While the search did not directly return studies focusing solely on the physical properties of 1-cyano-2-hydroxy-3-butene, physical properties such as solubility, boiling point, and melting point are crucial for understanding its behavior in different environments and conditions. These properties are often determined through experimental measurements and contribute to the compound's handling and application in research and industry.
Chemical Properties Analysis
The chemical properties of 1-cyano-2-hydroxy-3-butene, such as reactivity with other chemicals, stability under various conditions, and its role as a precursor or intermediate in chemical synthesis, are central to its application in pharmaceutical and chemical research. For instance, its reactivity and potential as a cancer chemopreventive compound due to upregulation of detoxifying enzymes in vivo and in vitro demonstrate its chemical and biological significance (Niedoborski, Klein, & Wallig, 2001).
科学研究应用
Metabolic Changes and Toxicology : Exposure to CHB leads to time-related metabolic changes in rats, aiding in identifying toxic versus nontoxic metabolites in drug metabolism studies. This makes CHB useful in studying pancreatotoxicity and metabolic changes (Bohus et al., 2009) (Bohus et al., 2009).
Synthesis and Reactivity : CHB's derivatives have been studied for their reactivity and synthesis potential. For instance, 3-cyano-2,5-dihydrothiophene-1,1-dioxide is a stable precursor of 2-cyano-1,3-butadiene, which can be used in Diels-Alder reactions (Baraldi et al., 1988) (Baraldi et al., 1988).
DNA Adduct Formation and Carcinogenesis : Studies have shown that 3,4-epoxy-1-butene, a related compound, produces N7-guanine adducts in calf thymus DNA, which can be used for human biomonitoring experiments, indicating a potential for DNA damage and contribution to carcinogenesis (Neagu et al., 1995; Tretyakova et al., 1997) (Neagu et al., 1995) (Tretyakova et al., 1997).
Glutathione Conjugates and Pharmacological Studies : CHB-induced glutathione conjugates form stable sulfurane intermediates. This finding is significant for pharmacological studies where understanding the metabolic pathways and detoxification mechanisms is crucial (Sharer et al., 1991) (Sharer et al., 1991).
Chemical Synthesis and Engine Performance : The chemical has been used in exploring low-temperature oxidation of 1-butene in jet-stirred reactors, which contributes to understanding fuel reactivity predictions in advanced engines (Chen et al., 2020) (Chen et al., 2020).
安全和危害
1-Cyano-2-hydroxy-3-butene is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
属性
IUPAC Name |
3-hydroxypent-4-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2,5,7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCLOVRWBLGJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950134 | |
| Record name | 3-Hydroxypent-4-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyano-2-hydroxy-3-butene | |
CAS RN |
27451-36-1, 6071-81-4, 7451-85-6 | |
| Record name | 3-Hydroxy-4-pentenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27451-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyano-2-hydroxy-3-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027451361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butene, (S)-1-cyano-2-hydroxy-3- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxypent-4-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxypent-4-enenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Cyano-2-hydroxy-3-butene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



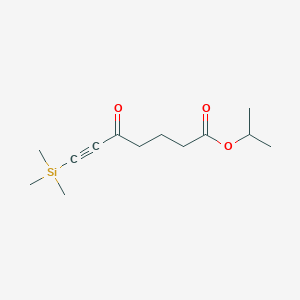
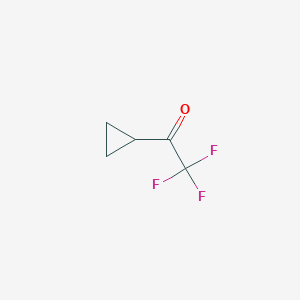
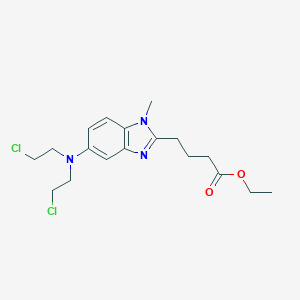
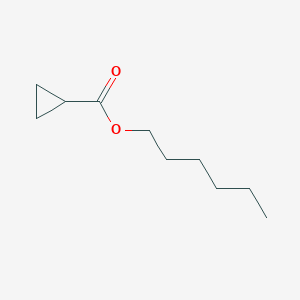
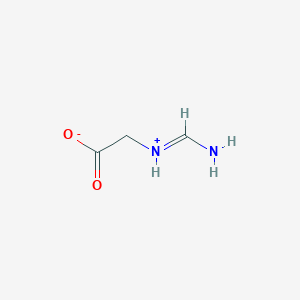
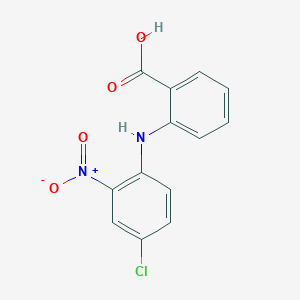
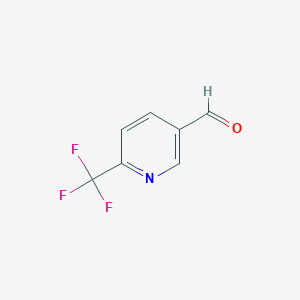
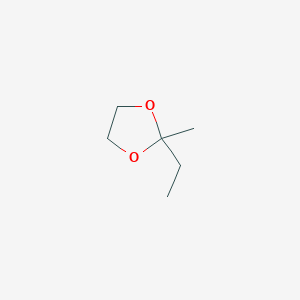



![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)
